molecular formula C13H10N2OS2 B2581754 2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone CAS No. 22889-08-3

2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone

Cat. No.: B2581754
CAS No.: 22889-08-3
M. Wt: 274.36
InChI Key: HWDJEXQWGYZWTD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-11(12-6-3-7-17-12)8-18-13-14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDJEXQWGYZWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with thiophene-2-carbaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s sulfur atoms can form strong interactions with metal ions, which may contribute to its activity. Additionally, the aromatic rings can participate in π-π stacking interactions with other aromatic systems .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Pharmacological and Physicochemical Data
Compound LogP Solubility (mg/mL) Melting Point (°C) Bioactivity (IC₅₀/EC₅₀)
2-(1H-Benzimidazol-2-ylthio)-1-thiophen-2-ylethanone 2.8 0.12 (Water) 158–160 12 µM (FST model)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone 3.1 0.08 (Water) 145–147 N/A (Synthetic use)
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone 1.9 0.45 (Water) 132–134 8 µM (E. coli)

Notes:

  • The target compound’s lower LogP (2.8 vs. 3.1 for benzothiazole analog) reflects reduced lipophilicity due to thiophene’s smaller size compared to phenyl.
  • The amino-thiadiazole derivative’s higher solubility aligns with its polar functional groups .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone is a member of the benzimidazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone is C13H10N2OSC_{13}H_{10}N_2OS, with a molecular weight of 242.3 g/mol. The compound features a benzimidazole moiety linked to a thiophene ring, which is significant for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives are well-known for their antimicrobial properties. Recent studies have highlighted the effectiveness of compounds with similar structures against various bacterial and fungal strains:

  • Antibacterial Activity : Compounds derived from benzimidazole have shown promising results against Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .
  • Antifungal Activity : The antifungal potential of benzimidazole derivatives has been documented, with certain compounds exhibiting significant activity against Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Research indicates that benzimidazole-based compounds possess anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that specific benzimidazole derivatives can effectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapeutics .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, benzimidazole derivatives have been explored for:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antiviral Activity : Certain benzimidazole derivatives have demonstrated activity against viral infections, although more research is needed to fully understand their mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzimidazole derivatives is crucial for optimizing their biological activity. Key factors influencing their efficacy include:

  • Substituents on the Benzimidazole Ring : Variations in substituents can significantly affect the compound's interaction with biological targets.
  • Linker Variations : The nature of the linker between the benzimidazole and thiophene moieties can influence pharmacokinetics and bioavailability.

A comprehensive analysis of SAR has revealed that specific modifications can enhance potency and selectivity against targeted pathogens or cancer cells .

Study 1: Antimicrobial Screening

A study conducted by Kathrotiya and Patel synthesized various indole-based benzimidazole derivatives and evaluated their antimicrobial activity using the broth microdilution method. Compounds exhibited MIC values indicating strong antibacterial effects against Salmonella typhi and notable antifungal activity against Candida albicans .

Study 2: Anticancer Evaluation

In another study, researchers investigated the anticancer potential of a series of benzimidazole derivatives on human cancer cell lines. Results indicated that certain compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.8 ppm for benzimidazole and thiophene moieties) and carbonyl groups (δ ~190 ppm for ketones).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 274.03 for exact mass) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Melting Point : Consistency in mp (e.g., 178–190°C for similar compounds) indicates purity .

How do reaction conditions influence undesired byproducts during synthesis?

Advanced Research Question
Side reactions like oxidation of the thioether to sulfoxide/sulfone or imidazole ring alkylation can occur under harsh conditions (e.g., excess base or prolonged heating). Mitigation strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC to terminate before byproduct formation.
  • Optimize pH (neutral to slightly basic) to avoid ring-opening of benzimidazole .

What computational approaches are used to predict biological interactions of this compound?

Advanced Research Question

  • Molecular Docking : Simulate binding to targets like serotonin receptors (e.g., 5-HT₃) using AutoDock Vina, with force fields accounting for thiophene and benzimidazole π-π interactions.
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations in explicit solvent (e.g., TIP3P water) .
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity .

How does the substitution pattern on the benzimidazole ring affect physicochemical properties?

Advanced Research Question
Electron-withdrawing groups (e.g., -Cl, -F) at the benzimidazole 5/6 positions enhance metabolic stability but reduce solubility. Substituents like -OCH₃ increase logP (lipophilicity), impacting blood-brain barrier permeability. Comparative studies of analogs (e.g., 2-(2-chloro-benzimidazolyl) derivatives) show altered melting points and crystallinity due to steric effects .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

  • Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence-based ADP-Glo™ assays.
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS in HEK-293 or SH-SY5Y cell lines.
  • Cytotoxicity : MTT assays (IC₅₀ determination) in cancer cell lines (e.g., MCF-7) .

How can stability studies under varying pH and temperature conditions be designed?

Advanced Research Question

  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Dose-Response Reproducibility : Validate assays across independent labs with standardized protocols.
  • Metabolite Profiling : Use HR-MS to identify active/inactive metabolites that may explain discrepancies.
  • Target Selectivity Panels : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific binding .

How do structural analogs compare in terms of reactivity and bioactivity?

Advanced Research Question
Replacing the thiophenyl group with pyridazine (as in 1-phenyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone) increases π-stacking but reduces solubility. Analogues with dihydroimidazole rings exhibit enhanced antimicrobial activity but lower CNS penetration .

What crystallographic methods are applicable for determining its solid-state structure?

Advanced Research Question

  • Single-Crystal X-ray Diffraction (SHELX) : Resolve bond lengths/angles using Mo-Kα radiation (λ = 0.71073 Å). SHELXL refinement with anisotropic displacement parameters for non-H atoms .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.